
2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione, commonly referred to as 2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione, is a synthetic compound with a variety of applications in the scientific research field. It is a highly versatile compound, and its unique chemical structure allows it to have a wide range of uses, from biochemical studies to drug design.
Applications De Recherche Scientifique
2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione has a wide range of scientific research applications. It has been used in the synthesis of a variety of drugs, such as anti-cancer agents, anti-inflammatory agents, and anticonvulsants. It has also been used in the synthesis of a variety of dyes and pigments, and in the synthesis of a variety of polymers materials. In addition, it has been used in the synthesis of a variety of organic compounds, such as esters, amides, and amines.
Mécanisme D'action
2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione is a highly reactive compound, and its mechanism of action is not fully understood. However, it is thought to act as an electrophile, meaning that it can form covalent bonds with nucleophiles, such as amines and carboxylic acids. This reaction can lead to the formation of a variety of compounds, depending on the nature of the nucleophile.
Biochemical and Physiological Effects
2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione has a variety of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, it has been found to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, a type of hormone. Finally, it has been found to act as an inhibitor of the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes, another type of hormone.
Avantages Et Limitations Des Expériences En Laboratoire
2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione has a number of advantages and limitations when used in laboratory experiments. One of its advantages is that it is highly soluble in a variety of organic solvents, making it easy to work with in the lab. In addition, it is relatively stable, allowing it to be stored for long periods of time without significant degradation. On the other hand, it is also a highly reactive compound, and it can react with a variety of other compounds, making it difficult to control in the lab.
Orientations Futures
There are a number of potential future directions for 2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione. One potential direction is the development of new drugs and drug delivery systems based on this compound. Another potential direction is the development of new polymers materials based on this compound. Finally, this compound could also be used in the synthesis of a variety of other organic compounds, such as esters, amides, and amines.
Méthodes De Synthèse
The synthesis of 2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione is a multi-step process. The first step is the formation of an anthracene-9,10-dione ring by the reaction of 1,3-diphenyl-2-propanone and 2-aminophenol. This reaction occurs in the presence of an acid catalyst, such as p-toluenesulfonic acid. The second step involves the alkylation of the ring with a sulfonyl chloride, such as 2-chloro-3-phenylsulfonylbenzene, to form a 2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione. This reaction occurs in the presence of a base, such as sodium hydroxide.
Propriétés
IUPAC Name |
2-[[(E)-2-(benzenesulfonyl)-3-oxobut-1-enyl]amino]anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5S/c1-15(26)22(31(29,30)17-7-3-2-4-8-17)14-25-16-11-12-20-21(13-16)24(28)19-10-6-5-9-18(19)23(20)27/h2-14,25H,1H3/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJLCJIMMGMGHI-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)/S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

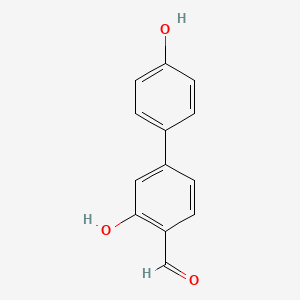
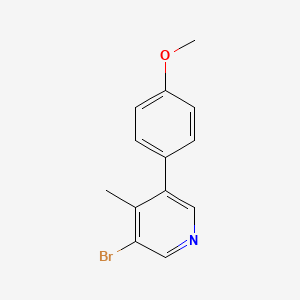
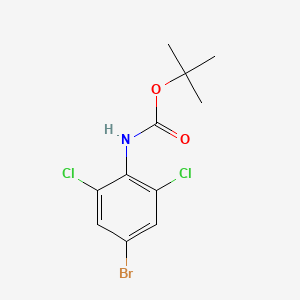




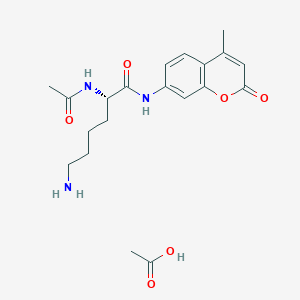
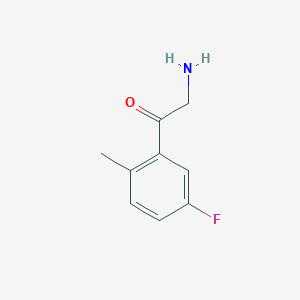


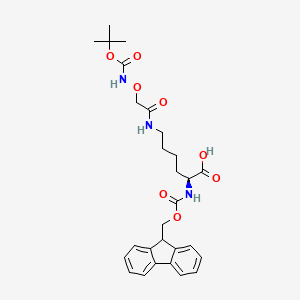
![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)
